molecular formula C10H9F3N2O B2658523 1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1783769-47-0

1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No. B2658523
CAS RN: 1783769-47-0
M. Wt: 230.19
InChI Key: RBJJKLLNLMLWPW-UHFFFAOYSA-N
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Description

1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one, also known as CGP 37849, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in the regulation of synaptic plasticity and learning and memory processes in the brain.

Scientific Research Applications

Goldilocks Effect in Pharmacological Agents

  • The compound demonstrates relevance in the design of selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). Fluorination of the methyl group, as seen in similar tetrahydroquinoxalin derivatives, modulates the pKa and affects both potency and selectivity in biological targets. This concept, termed the "Goldilocks Effect," is crucial in balancing steric and electrostatic factors for optimal pharmacological action (Grunewald et al., 2006).

Antibacterial Activities

  • Although not directly related to the specific chemical compound , research on temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class, indicates a broader context where similar quinoxaline derivatives exhibit antibacterial properties. These studies emphasize the importance of chemical structure in determining the efficacy and pharmacological profiles of such compounds (Chu et al., 1991).

Tautomerism and Structural Analysis

  • Research into the tautomerism of 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives, which are structurally related to 1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one, provides insights into their chemical behavior and structural properties in different states (Chapman, 1966).

Benzylation of Alcohols

  • The synthesis and reactivity of 2-benzyloxy-1-methylpyridinium triflate, which is structurally related to the compound of interest, underscore the broader application of such chemical structures in organic synthesis, particularly in the benzylation of alcohols (Poon & Dudley, 2006).

Novel Reaction Observations

  • Research on reactions involving 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones, which are related to the compound , provides insights into unexpected products and reaction pathways. This type of research contributes to a deeper understanding of the chemical behavior and potential applications of quinoxaline derivatives (Aggarwal et al., 2009).

properties

IUPAC Name

1-methyl-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c1-15-8-4-6(10(11,12)13)2-3-7(8)14-5-9(15)16/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJJKLLNLMLWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNC2=C1C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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